molecular formula C8H3F7O4S B13437820 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B13437820
M. Wt: 328.16 g/mol
InChI Key: HSEBRHDPBFSBKR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C8H3F7O4S

Molecular Weight

328.16 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3F7O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H

InChI Key

HSEBRHDPBFSBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity with various molecular targets. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the combination of its trifluoromethoxy and trifluoromethanesulphonate groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Biological Activity

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate, with the CAS number 1448855-51-3, is a fluorinated organic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material science. This article explores its biological activity , synthesizing findings from diverse studies to provide a comprehensive overview.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1448855-51-3
Molecular FormulaC₈H₃F₇O₄S
Molecular Weight328.16 g/mol

Structure

The structure of this compound features a phenyl ring substituted with fluorine and trifluoromethoxy groups, which significantly influence its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of fluorinated compounds, including derivatives similar to this compound. For instance, compounds with trifluoromethyl groups have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The presence of strong electronegative groups like trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, facilitating their interaction with biological targets .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes in metabolic pathways relevant to cancer cell proliferation. For example, inhibitors targeting branched-chain amino acid transaminases (BCATs) have shown promise in reducing tumor growth by altering amino acid metabolism . The structural analogs of this compound may similarly disrupt metabolic processes critical for cancer cell survival.

Case Studies

  • In Vitro Studies : A study investigating various fluorinated phenyl compounds indicated that those with multiple fluorine substitutions exhibited enhanced cytotoxicity against gastric adenocarcinoma cells. The study utilized a series of assays to determine the IC50 values, revealing that increased fluorination correlates with heightened biological activity .
  • Targeted Therapy : Another research effort focused on developing targeted therapies using fluorinated compounds, demonstrating that structural modifications can lead to selectivity against specific cancer types. The findings suggest that the unique electronic properties imparted by the trifluoromethoxy group may play a crucial role in enhancing selectivity and efficacy .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity. Preliminary toxicity assessments indicate that while these compounds can be potent against cancer cells, their effects on normal cells must also be carefully evaluated to avoid adverse effects in therapeutic applications .

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